Bienvenue dans la boutique en ligne BenchChem!

1H-thieno[3,2-d]pyrimidin-4-one

Antihyperlipidemic Metabolic disease In vivo pharmacology

1H-Thieno[3,2-d]pyrimidin-4-one (CAS 16234-10-9) is a fused thieno-pyrimidine heterocycle that serves as a versatile pharmacophore scaffold rather than a final therapeutic agent. Its core structure—a thiophene ring annulated to a pyrimidin-4-one—enables derivatization at multiple positions to access diverse biological target classes including kinases, phosphodiesterases, and viral enzymes.

Molecular Formula C6H4N2OS
Molecular Weight 152.18 g/mol
Cat. No. B7724651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-thieno[3,2-d]pyrimidin-4-one
Molecular FormulaC6H4N2OS
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC1=CSC2=C1NC=NC2=O
InChIInChI=1S/C6H4N2OS/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9)
InChIKeyPZMKGWRBZNOIPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Thieno[3,2-d]pyrimidin-4-one: A Multi-Target Heterocyclic Scaffold for Drug Discovery and Chemical Biology Procurement


1H-Thieno[3,2-d]pyrimidin-4-one (CAS 16234-10-9) is a fused thieno-pyrimidine heterocycle that serves as a versatile pharmacophore scaffold rather than a final therapeutic agent. Its core structure—a thiophene ring annulated to a pyrimidin-4-one—enables derivatization at multiple positions to access diverse biological target classes including kinases, phosphodiesterases, and viral enzymes [1]. The scaffold has demonstrated confirmed activity in antimalarial (blood-stage IC₅₀ 35–344 nM, liver-stage IC₅₀ 35 nM), antihyperlipidemic (in vivo, several-fold more potent than gemfibrozil), and kinase inhibition (Cdc7 IC₅₀ <0.3 nM; Pim-1/2/3 Kᵢ 2/3/0.5 nM) contexts, validated across multiple independent research groups [2]. Its commercial availability at >98% purity (HPLC) from major suppliers facilitates reproducible research procurement .

Why 1H-Thieno[3,2-d]pyrimidin-4-one Cannot Be Trivially Substituted by Positional Isomers or Benzo Isosteres in Research Procurement


The position of the sulfur atom in the thieno ring fundamentally determines both the electronic landscape and biological activity profile of thienopyrimidinone scaffolds. Direct comparative studies have established that thieno[3,2-d]pyrimidin-4-ones, thieno[3,4-d]pyrimidin-4-ones, and their benzene isosteres (quinazolin-4-ones) exhibit non-interchangeable biological profiles, with the sulfur position most clearly reflected in divergent electronic spectra [1]. In the EGFR/ErbB-2 kinase inhibitor context, isomeric thienopyrimidine cores were explicitly evaluated as isosteres for a 4-anilinoquinazoline core, and only the thieno[3,2-d]pyrimidine isomer yielded anti-proliferative IC₅₀ values consistently below 1 µM across human tumor cell lines [2]. Furthermore, substitution at the C-7 versus C-6 position on the thieno[3,2-d]pyrimidin-4-one scaffold differentially controls PDE7 selectivity—C-7-cyclopropyl derivatives achieve PDE7 IC₅₀ of 5 nM, whereas C-6-chloro analogs show >100 nM [3]. Generic substitution without positional and electronic consideration therefore risks complete loss of the desired biological activity.

Quantitative Differentiation Evidence for 1H-Thieno[3,2-d]pyrimidin-4-one Derivatives vs. Closest Comparators


Antihyperlipidemic Potency: Thieno[3,2-d]pyrimidin-4-one Derivatives Several-Fold More Potent than Gemfibrozil in the Triton WR 1339 In Vivo Model

A series of 16 substituted thieno[3,2-d]pyrimidin-4(3H)-ones (compounds 7–22) was evaluated head-to-head against gemfibrozil, the established fibrate-class antihyperlipidemic drug, using the Triton WR 1339-induced hyperlipidemia model in rats. Eight out of 16 compounds produced a significant effect on total lipid profile, and these active compounds were reported to be 'several times more potent than gemfibrozil, the standard drug used for comparison' [1]. The superior activity of compounds 16 and 19 was attributed to esterase-mediated metabolic activation into more active metabolites, a prodrug feature absent in gemfibrozil [1]. This establishes the thieno[3,2-d]pyrimidin-4-one scaffold as delivering superior pharmacodynamic effect at equivalent or lower doses in this model.

Antihyperlipidemic Metabolic disease In vivo pharmacology

Dual-Stage Antimalarial Activity: Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives Active Against Both Blood-Stage and Liver-Stage Plasmodium with Distinct Mechanism from Chloroquine

In a comprehensive antimalarial screening program, 120 thieno[3,2-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated in vitro against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains. Forty compounds displayed good activity, with IC₅₀ ranges of 35–344 nM against chloroquine-sensitive and 45–800 nM against chloroquine-resistant strains [1]. Critically, a lead compound also demonstrated activity against Plasmodium liver stages (P. yoelii IC₅₀ = 35 nM), a property that chloroquine lacks entirely. A preliminary in vivo evaluation confirmed preservation of in vitro activity with a 45% reduction in parasitemia compared to untreated infected mice [1]. Mechanistic studies demonstrated these molecules do not involve any of the pathways described for commercial antimalarial drugs and exert a specific activity restricted to the ring and trophozoite stages [1]. Cytotoxicity assessment revealed CC₅₀ values of 15–50 µM against HepG2 and CHO cells, yielding selectivity indices (CC₅₀/IC₅₀) ranging from approximately 18 to >1400 [1].

Antimalarial Plasmodium falciparum Liver-stage activity

Cdc7 Kinase Inhibition with Sub-Nanomolar Potency and Slow Dissociation Kinetics: TAK-931 (Simurosertib) as a Clinical-Stage Thieno[3,2-d]pyrimidinone Derivative

TAK-931 (Simurosertib), a thieno[3,2-d]pyrimidinone-based Cdc7 inhibitor incorporating a quinuclidine moiety, was optimized from an earlier reported thieno[3,2-d]pyrimidinone analogue that exhibited time-dependent Cdc7 kinase inhibition and slow dissociation kinetics [1]. TAK-931 demonstrates an IC₅₀ of <0.3 nM against Cdc7 kinase in biochemical assays, with confirmed ATP-competitive binding mode . The compound exhibited excellent kinase selectivity and demonstrated antitumor efficacy in a COLO205 xenograft mouse model following oral administration [1]. This clinical-stage candidate validates the thieno[3,2-d]pyrimidin-4-one scaffold for producing orally bioavailable kinase inhibitors capable of progressing to human clinical trials, a milestone not achieved by quinazoline-based or other thienopyrimidine positional isomer Cdc7 inhibitor series.

Cdc7 kinase inhibitor Cancer therapeutics Clinical candidate

Pan-PIM Kinase Inhibition with Sub-Nanomolar Potency and 76% Oral Bioavailability: Differentiation from Single-PIM or Non-Selective Kinase Chemotypes

A series of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones was discovered as potent pan-PIM kinase inhibitors. Compound 14j exhibited Kᵢ values of 2 nM (Pim-1), 3 nM (Pim-2), and 0.5 nM (Pim-3)—sub-nanomolar to low single-digit nanomolar potency across all three PIM family members [1]. In cellular assays, compound 14j inhibited K562 cell growth with an EC₅₀ of 1.7 µM and demonstrated mechanism-based activity through interruption of Bad phosphorylation in both K562 and LnCaP-Bad cell lines [1]. Pharmacokinetic evaluation in CD-1 mice revealed 76% oral bioavailability, with ADME profiling indicating long half-life in human and mouse liver microsomes, good membrane permeability, modest protein binding, and no CYP inhibition below 20 µM [1]. Protein crystal structures of bound Pim-1 complexes (PDB codes 3JYA, 3JYO, 3JXW) confirmed the binding mode and guided SAR [1].

PIM kinase inhibitor Hematological malignancies Oral bioavailability

HIV-1 RNase H Inhibition Superior to Raltegravir: Thieno[3,2-d]pyrimidine Derivatives as Novel Allosteric Reverse Transcriptase Inhibitors

A serendipitous discovery program identified 2-((phenylsulfonyl)methyl)-thieno[3,2-d]pyrimidine derivatives as novel HIV-1 replication inhibitors targeting the RNase H function of HIV-1 reverse transcriptase. In a direct head-to-head comparison with raltegravir (the FDA-approved HIV integrase strand-transfer inhibitor), all tested compounds showed better RNase H inhibition and lower integrase strand-transfer activity than raltegravir [1]. These thieno[3,2-d]pyrimidine derivatives displayed EC₅₀ values in the micromolar or submicromolar range against HIV-1 replication [1]. The scaffold functions through an allosteric mechanism by occupying the interface between the p66 RNase H domain and the p51 thumb subdomain of HIV-1 reverse transcriptase, disrupting catalysis by altering active site geometry—a mechanism entirely distinct from raltegravir's integrase-targeted mode of action [2].

HIV-1 replication inhibitor RNase H Antiviral drug discovery

Scaffold Isosterism Advantage: Thieno[3,2-d]pyrimidine Core Matches or Exceeds 4-Anilinoquinazoline Anti-Proliferative Potency in Dual EGFR/ErbB-2 Inhibition

In a systematic scaffold-hopping exercise, isomeric thienopyrimidine cores were evaluated as isosteric replacements for the 4-anilinoquinazoline core—the chemotype of approved EGFR inhibitors including gefitinib, erlotinib, and lapatinib. Several analogues containing the thieno[3,2-d]pyrimidine core demonstrated anti-proliferative IC₅₀ values of less than 1 µM against human tumor cell lines in vitro, matching the potency range of quinazoline-based inhibitors [1]. This result positions the thieno[3,2-d]pyrimidine scaffold as a viable, patent-differentiating isosteric alternative to the extensively claimed quinazoline core, with the added advantage of a novel sulfur-containing heterocycle offering distinct intellectual property space and potentially divergent physicochemical properties (e.g., increased lipophilicity from sulfur, altered metabolism) [1].

EGFR/ErbB-2 dual inhibitor Kinase inhibitor Scaffold hopping

Optimal Procurement and Research Application Scenarios for 1H-Thieno[3,2-d]pyrimidin-4-one


Antimalarial Lead Optimization: Hepatic Stage Radical Cure and Causal Prophylaxis Programs

Procurement is strongly justified for antimalarial drug discovery groups targeting both erythrocytic and hepatic Plasmodium stages. As demonstrated by Cohen et al. (2015), the thieno[3,2-d]pyrimidin-4(3H)-one scaffold is one of very few chemotypes with experimentally confirmed dual-stage activity—including liver-stage P. yoelii IC₅₀ = 35 nM and 45% in vivo parasitemia reduction—while retaining potency against chloroquine-resistant strains (IC₅₀ 45–800 nM). The scaffold's distinct mechanism, which does not involve known commercial drug pathways, makes it suitable for combination therapy design. Research groups should prioritize this scaffold over quinoline-based or artemisinin-derived chemotypes when the project goal includes radical cure or causal prophylaxis. [1]

PIM Kinase-Driven Oncology: Pan-PIM Inhibitor Development with Oral Bioavailability Requirements

The benzo[4,5]thieno[3,2-d]pyrimidin-4-one sub-class is indicated for oncology programs targeting PIM kinase-overexpressing hematological malignancies and solid tumors. The demonstrated pan-PIM profile (Pim-1/2/3 Kᵢ = 2/3/0.5 nM for compound 14j), combined with 76% oral bioavailability in mice and clean CYP profile (no inhibition below 20 µM), provides a multi-parameter-optimized starting point unavailable from single-PIM inhibitor chemotypes. The availability of three co-crystal structures (PDB: 3JYA, 3JYO, 3JXW) further supports structure-based drug design efforts. [1]

EGFR/ErbB-2 Dual Inhibition: Scaffold-Hopping from Quinazoline to Novel IP Space

For medicinal chemistry programs facing crowded intellectual property landscapes in the EGFR/ErbB-2 kinase inhibitor field, the thieno[3,2-d]pyrimidine core represents a validated isosteric replacement for the dominant 4-anilinoquinazoline chemotype. Rheault et al. (2009) confirmed that thieno[3,2-d]pyrimidine analogues achieve anti-proliferative IC₅₀ values below 1 µM—comparable to the quinazoline class. Procurement of this scaffold enables exploration of novel chemical space with demonstrable target engagement while circumventing existing composition-of-matter patents on quinazoline-based inhibitors. [1]

Metabolic Disease Research: Antihyperlipidemic Lead Discovery with Prodrug Strategy

The thieno[3,2-d]pyrimidin-4-one scaffold is validated for antihyperlipidemic drug discovery, with Tamboli et al. (2012) demonstrating in vivo potency several-fold superior to gemfibrozil in the Triton WR 1339 rat model. The identification of esterase-mediated metabolic activation for compounds 16 and 19 suggests a rational prodrug design strategy inherent to specific derivatives. Research groups focused on novel lipid-lowering mechanisms beyond PPARα agonism should consider this scaffold over traditional fibrate-based chemotypes, particularly when seeking compounds with greater potency and potentially distinct safety profiles. [1]

Quote Request

Request a Quote for 1H-thieno[3,2-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.